molecular formula C15H13BrClN3 B14069677 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14069677
M. Wt: 350.64 g/mol
InChI Key: FHSGBOXATAZGRT-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in its structure suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted pyridine, followed by the introduction of the triazole ring through cyclization reactions. Bromination and chlorination steps are then carried out to introduce the halogen atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Cyclization and Ring-Opening: The triazolopyridine core can undergo cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines or thiols for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the electronic structure of the compound.

Scientific Research Applications

6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s electronic properties may make it useful in the development of new materials for electronic or photonic applications.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The triazolopyridine core may also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: This compound is unique due to the specific positioning of bromine and chlorine atoms, which may confer distinct reactivity and biological activity.

    Other Triazolopyridine Derivatives: Compounds with different substituents on the triazolopyridine core may exhibit varying degrees of activity and selectivity in biological assays.

    Halogenated Aromatic Compounds: Similar compounds with halogen atoms in different positions or on different aromatic rings may have different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may result in unique electronic properties and reactivity. This can lead to distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13BrClN3

Molecular Weight

350.64 g/mol

IUPAC Name

6-bromo-3-[2-(3-chlorophenyl)propan-2-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C15H13BrClN3/c1-15(2,10-4-3-5-12(17)8-10)14-19-18-13-7-6-11(16)9-20(13)14/h3-9H,1-2H3

InChI Key

FHSGBOXATAZGRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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